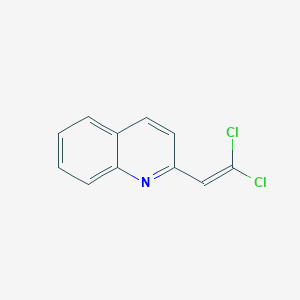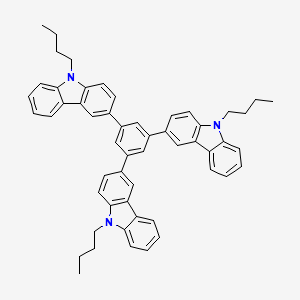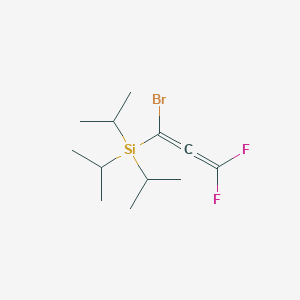![molecular formula C22H31NO2 B14183220 3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol CAS No. 915951-44-9](/img/structure/B14183220.png)
3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol is an organic compound that features a benzyloxy group, a phenylpropylamino group, and a hexanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzyloxy compound with a suitable halide, followed by the introduction of the phenylpropylamino group through nucleophilic substitution. The final step often includes the reduction of an intermediate to yield the desired hexanol derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The phenylpropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of the compound may produce primary or secondary alcohols.
Applications De Recherche Scientifique
3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenylpropylamino groups may facilitate binding to these targets, leading to inhibition or activation of certain pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)aniline: Shares the benzyloxy group but differs in the amine substitution.
3-(Benzyloxy)benzoic acid: Contains a benzyloxy group but has a carboxylic acid instead of an alcohol.
3-(Benzyloxy)propylamine: Similar structure but with a shorter carbon chain.
Uniqueness
3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various reactions and interact with multiple molecular targets, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
915951-44-9 |
|---|---|
Formule moléculaire |
C22H31NO2 |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
3-phenylmethoxy-1-(3-phenylpropylamino)hexan-2-ol |
InChI |
InChI=1S/C22H31NO2/c1-2-10-22(25-18-20-13-7-4-8-14-20)21(24)17-23-16-9-15-19-11-5-3-6-12-19/h3-8,11-14,21-24H,2,9-10,15-18H2,1H3 |
Clé InChI |
CLCNTEJIKDSYON-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CNCCCC1=CC=CC=C1)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)

![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
![O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine](/img/structure/B14183160.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)

![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)


![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)
![3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14183212.png)
![1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]-](/img/structure/B14183213.png)
